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Get Quote

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is

designed for researchers, chemists, and drug development professionals to navigate the

complexities of synthesizing this crucial heterocyclic scaffold. Morpholine and its derivatives are

cornerstones in medicinal chemistry and materials science, valued for their ability to improve

physicochemical properties like solubility and metabolic stability.[1] However, their synthesis is

not without challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs)

to address specific experimental issues. The advice herein is grounded in established chemical

principles to empower you to not only solve immediate problems but also to build a deeper

understanding for future synthetic design.

Troubleshooting Guides: Common Synthetic Routes
This section addresses specific issues encountered during the most common synthetic

procedures for morpholine derivatives. Each problem is presented in a question-and-answer

format, focusing on the underlying causes and providing actionable solutions.
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Synthesis of Morpholine via Dehydration of
Diethanolamine
This classical method remains relevant for large-scale synthesis but requires precise control

over harsh conditions.

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield

and a dark, viscous, or charred product. What is the cause and how can I improve it?

Answer: This is a frequent issue stemming from the demanding nature of the reaction, which

involves high temperatures and strong acids. The problem can be traced to several key factors:

Inadequate Temperature Control: The dehydration and cyclization of diethanolamine requires

a high temperature, typically in the range of 180-210°C when using sulfuric or hydrochloric

acid.[2]

Causality: If the temperature is too low, the activation energy for the intramolecular

cyclization is not met, leading to an incomplete reaction and low conversion. Conversely,

temperatures exceeding this range can cause charring and polymerization of the starting

material and product, resulting in the dark, viscous appearance and a significant drop in

yield.[2] A temperature decrease of just 10-15°C can drastically reduce the yield.[2]

Insufficient Reaction Time: This is a slow cyclization that often requires 15 hours or more of

sustained heating to reach completion.[2] Abbreviating the reaction time is a common cause

of low yields.

Improper Acid Concentration: Concentrated sulfuric acid or oleum acts as both the catalyst

and the dehydrating agent.[2] Using a diluted acid or an insufficient stoichiometric amount

will result in incomplete dehydration and cyclization.[2] The reaction is also highly exothermic

upon the initial addition of acid, which can lead to localized overheating if not managed

carefully.[2]

Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs atmospheric

moisture.[2] The crude product is often a solid paste of morpholine salt (e.g., hydrochloride),

which must be carefully neutralized and then distilled. Incomplete drying of the final product

will lower its purity and affect the final yield calculation.[2]
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Problem Identification

Potential Causes

Solutions & Mitigations

Low Yield / Dark, Viscous Product

Inadequate Temperature Insufficient Reaction Time Improper Acid Stoichiometry Inefficient Purification

Use calibrated high-temp thermometer.
Maintain stable heating (180-210°C). Ensure reaction runs for at least 15 hours. Verify acid concentration and stoichiometry.

Ensure controlled addition to manage exotherm.
Thoroughly dry crude product (e.g., with KOH pellets).

Perform careful fractional distillation.

Click to download full resolution via product page

Troubleshooting workflow for low yield in morpholine synthesis.

This protocol is adapted from established laboratory procedures.[2]

Acidification: In a suitable reaction vessel equipped with mechanical stirring and cooling,

slowly add 100 g of diethanolamine to 160 g of concentrated (98%) sulfuric acid. Caution:

This reaction is highly exothermic; maintain temperature control with an ice bath.

Dehydration: Heat the resulting diethanolamine sulfate salt to drive off water until the internal

temperature reaches 200-210°C. Maintain this temperature for a minimum of 15 hours.

Cooling & Solidification: Allow the reaction mixture to cool to approximately 160°C and then

carefully pour it into a heat-resistant dish to solidify into morpholine hydrogen sulfate.

Neutralization: Once cool, grind the solid paste and mix it thoroughly with a strong base

(e.g., 50 g of calcium oxide or an excess of sodium hydroxide) to neutralize the acid and

liberate the free morpholine.
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Distillation: Transfer the neutralized mixture to a distillation apparatus. Heat carefully with a

heating mantle to distill the crude, wet morpholine.

Drying: Dry the collected morpholine distillate by stirring it over potassium hydroxide (KOH)

pellets for at least one hour.

Final Purification: For high purity, decant the dried morpholine and add a small piece of

sodium metal (~1 g). Reflux for one hour, then perform a final fractional distillation, collecting

the pure morpholine product at a boiling range of 126-129°C.[2]

Reductive Amination with Morpholine
Reductive amination is a versatile method for N-alkylation of morpholine, but reactions

involving ketones can be particularly challenging.

Question: I am struggling with a reductive amination between morpholine and a ketone (e.g.,

N-Boc-4-piperidone). The reaction shows very low or no conversion. What are the possible

reasons and solutions?

Answer: Low conversion in the reductive amination of morpholine with ketones is a common

hurdle.[3] The root cause is often the unfavorable equilibrium of iminium ion formation, which is

a necessary intermediate for the reduction to occur.

Poor Nucleophilicity of Morpholine: Morpholine is a secondary amine, but its nucleophilicity

can be insufficient to attack sterically hindered or electronically deactivated ketones

efficiently.

Slow Iminium/Enamine Formation: The condensation between morpholine and a ketone to

form the key iminium ion intermediate can be slow and reversible.[3] Without efficient

formation of this electrophilic species, the reducing agent has nothing to reduce.

Suboptimal pH: The reaction is pH-sensitive. The medium must be acidic enough to catalyze

imine formation but not so acidic that it protonates the morpholine, rendering it non-

nucleophilic.

Ineffective Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like

sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are
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typically used because they selectively reduce the iminium ion in the presence of the ketone.

[2] However, if iminium formation is poor, these reagents will be ineffective.
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Problem Area Recommended Solution & Rationale

Slow Iminium Formation

Use a Lewis acid catalyst such as Ti(OiPr)₄. The

titanium (IV) isopropoxide acts as a water

scavenger and activates the ketone carbonyl,

driving the equilibrium towards iminium ion

formation.[3]

Employ a Dean-Stark apparatus with a solvent

like toluene to azeotropically remove water as it

forms, pushing the condensation reaction

forward.

Suboptimal pH

Incorporate a mild acid catalyst like acetic acid.

This facilitates the dehydration step of imine

formation without fully protonating the

morpholine. Careful pH control is key.

Ineffective Reduction

Switch to a more powerful reducing agent if

iminium formation is confirmed but reduction is

slow. However, be cautious of ketone reduction.

A better strategy is often to improve iminium

formation first. For challenging cases, sodium

triacetoxyborohydride (NaBH(OAc)₃) is often the

reagent of choice.[2]

Overall Low Conversion

Consider a two-step procedure. First, form the

enamine or iminium ion under optimized

conditions (e.g., with Ti(OiPr)₄ or Dean-Stark).

After confirming its formation (e.g., by NMR or

TLC), add the reducing agent in a separate

step.

Explore an alternative synthetic route. If

reductive amination proves consistently difficult,

an SN2 reaction may be more reliable. For

example, instead of reacting morpholine with a

piperidone, one could start with 4-

aminopiperidine and perform a double alkylation

with bis(2-bromoethyl) ether.[3]
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N-Arylation of Morpholine (Buchwald-Hartwig
Amination)
Palladium-catalyzed N-arylation is a powerful tool for creating N-aryl morpholines, which are

prevalent in medicinal chemistry.[4] However, success is highly dependent on the careful

selection of reaction components.

Question: My Buchwald-Hartwig N-arylation of morpholine with an aryl halide is giving low

yields and inconsistent results. What factors should I investigate?

Answer: Inconsistent results in Buchwald-Hartwig aminations are common and usually point to

issues with the catalyst system, base, or substrate quality.

Catalyst System (Ligand and Precursor): The choice of phosphine ligand is paramount and is

highly substrate-dependent.

Causality: The ligand stabilizes the palladium center, facilitates oxidative addition and

reductive elimination, and influences the overall catalytic cycle's efficiency. A ligand that is

too bulky may hinder reactivity with a sterically demanding aryl halide, while a less bulky

ligand might lead to catalyst decomposition. For electron-rich aryl chlorides, highly active

phosphine ligands like SPhos or XPhos are often required.

Base Selection: The base plays a crucial role in the deprotonation of morpholine (or the

intermediate amine-Pd complex) to generate the active nucleophile.

Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be strong

enough to facilitate the catalytic cycle, leading to low conversion. The solubility of the base

in the reaction solvent is also critical for its effectiveness.[5]

Substrate Reactivity: The nature of the aryl halide is a key determinant.

Causality: The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the most

challenging substrates and often require specialized, electron-rich ligands. Electron-

withdrawing groups on the aryl halide generally accelerate the oxidative addition step,

while electron-donating groups can slow it down.
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Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent

catalyst deactivation. The reaction temperature must be high enough to drive the reaction but

not so high that it causes catalyst or substrate decomposition.

Problem

Areas to Investigate

Potential Solutions

Low/Inconsistent Yield
in N-Arylation

Catalyst System
(Pd Precursor / Ligand)

Base Choice & Strength

Substrate Quality
& Reactivity

Reaction Conditions
(Solvent, Temp, Atmosphere)

Screen different phosphine ligands (e.g., SPhos, XPhos).
Use a pre-catalyst.

Switch to a stronger base (e.g., NaOtBu, K3PO4).
Ensure base is dry and soluble.

Use Ar-Br or Ar-I instead of Ar-Cl if possible.
Purify aryl halide and morpholine.

Ensure anhydrous, deoxygenated solvent.
Optimize temperature (e.g., 80-110°C).

Use inert atmosphere (N2 or Ar).

Click to download full resolution via product page

Decision-making workflow for optimizing N-arylation reactions.

Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted morpholines? A1: Several robust

methods exist, each with its own advantages. Key routes include:

Cyclization of Diethanolamine Derivatives: A classic, cost-effective method for the parent

ring, but requires harsh conditions.[2]
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Annulation of 1,2-Amino Alcohols: A modern and versatile approach where a 1,2-amino

alcohol is reacted with a two-carbon electrophile. A green protocol uses ethylene sulfate for

selective monoalkylation followed by base-induced cyclization.[6][7][8]

Reductive Amination: Reacting morpholine with aldehydes or ketones in the presence of a

reducing agent to form N-alkylated derivatives.[2][9]

Palladium-Catalyzed N-Arylation: A powerful method for coupling morpholine with aryl

halides or triflates (Buchwald-Hartwig amination).[4][5][10]

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with

an aldehyde or ketone followed by ring closure, and can be used to synthesize complex

fused-ring systems analogous to morpholines.[11][12][13]

Q2: I am trying to achieve selective N-monoalkylation of a primary 1,2-amino alcohol to make a

morpholine precursor, but I am getting significant dialkylation. How can I prevent this? A2:

Achieving selective monoalkylation of primary amines is a classic challenge in organic

synthesis.[6] A recently developed method using ethylene sulfate as the alkylating agent has

shown remarkable selectivity.

Causality: The reaction between the primary amine of the 1,2-amino alcohol and ethylene

sulfate forms a stable zwitterionic intermediate. This intermediate is significantly less

nucleophilic than the starting primary amine, which dramatically disfavors a second alkylation

event. The morpholine is then formed in a subsequent step by adding a base (like t-BuOK) to

induce intramolecular cyclization.[6][8] This two-stage process (or one-pot sequential

addition) is key to achieving high selectivity for monoalkylation.[7]

Q3: Are there significant safety concerns when synthesizing morpholine derivatives? A3: Yes,

several hazards should be managed carefully. The dehydration of diethanolamine involves

concentrated strong acids at very high temperatures and the initial mixing is strongly

exothermic.[2] Many reagents used in cross-coupling reactions, such as phosphine ligands and

palladium catalysts, can be toxic and air-sensitive. Solvents like dioxane and toluene have their

own health and flammability risks. Always consult the Safety Data Sheet (SDS) for all reagents

and perform a thorough risk assessment before beginning any experiment.
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Q4: How do I choose the best synthetic route for my target morpholine derivative? A4: The

optimal route depends on the desired substitution pattern and available starting materials.

For simple N-aryl morpholines, Buchwald-Hartwig amination is often the most direct route if

the corresponding aryl halide is available.[4]

For N-alkyl morpholines, reductive amination is a good choice if the corresponding aldehyde

or ketone is accessible.[9]

For C-substituted morpholines, starting from a substituted 1,2-amino alcohol and using the

ethylene sulfate annulation method is a highly effective and stereospecific approach.[6][7]

For the unsubstituted morpholine core on a large scale, the classical dehydration of

diethanolamine remains economically viable.

References
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review

update. E3S Web of Conferences, 556, 01051. [Link]

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of

Amines. ChemRxiv. [Link]

Ghamdi, A. M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of

Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS

Omega. [Link]

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug

Discovery. ACS Chemical Neuroscience. [Link]

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine

Derivatives. ResearchGate. [Link]

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of

Amines. ChemRxiv. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40781508/
https://pubmed.ncbi.nlm.nih.gov/32744921/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66d0b2a2a4e53c48760af948/original/green-synthesis-of-morpholines-via-selective-monoalkylation-of-amines.pdf
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://chemrxiv.org/engage/chemrxiv/article-details/65c26b20755b22337f5e4b30
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7394331/
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8265007/
https://www.researchgate.net/publication/307901861_Synthesis_and_Characterization_of_Some_New_Morpholine_Derivatives
https://chemrxiv.org/engage/chemrxiv/article-details/65c26b20755b22337f5e4b30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crosby, W. (1957).

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

Fernandes, C., et al. (2020). N-arylation of Morpholine with Pd(OAc)2 in the Presence of

Anchored Phosphines. ResearchGate. [Link]

Kamal, A., et al. (2015). Design and synthesis of Pictet-Spengler condensation products that

exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic &

Medicinal Chemistry. [Link]

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review

update. ResearchGate. [Link]

Reddit user r/OrganicChemistry. (2023). Need help with N-Arylation reaction. Reddit. [Link]

Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates

in Organic Synthesis. ResearchGate. [Link]

Kaur, H., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using

metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

Kumar, V., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.

Nucleosides, Nucleotides & Nucleic Acids. [Link]

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.

[Link]

Krchnak, V. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules.

[Link]

Reddit user r/chemistry. (2017). Challenging reductive amination. Reddit. [Link]

Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

Schareina, T., & Zapf, A. (2009). Palladium- and copper-mediated N-aryl bond formation

reactions for the synthesis of biological active compounds. Beilstein Journal of Organic

Chemistry. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.mdpi.com/1420-3049/21/8/1046
https://www.researchgate.net/figure/N-arylation-of-Morpholine-with-Pd-OAc-2-in-the-Presence-of-Anchored-Phosphines_tbl5_344330663
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4564121/
https://www.researchgate.net/publication/380757754_Synthesis_and_SAR_of_morpholine_and_its_derivatives_A_review_update
https://www.reddit.com/r/OrganicChemistry/comments/14f6b0p/need_help_with_narylation_reaction/
https://www.researchgate.net/publication/382747185_Morpholine_Amides_Classical_but_Underexplored_Acylating_Intermediates_in_Organic_Synthesis
https://pubmed.ncbi.nlm.nih.gov/39115715/
https://pubmed.ncbi.nlm.nih.gov/32744888/
https://www.researchgate.net/publication/306093405_The_Pictet-Spengler_Reaction_Updates_Its_Habits
https://www.mdpi.com/1420-3049/26/17/5079
https://www.reddit.com/r/chemistry/comments/6g89h9/challenging_reductive_amination/
https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
https://www.beilstein-journals.org/bjoc/articles/5/4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Malec, M., et al. (2010). New Series of Morpholine and 1,4-Oxazepane Derivatives as

Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal

Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. reddit.com [reddit.com]

4. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and
metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. chemrxiv.org [chemrxiv.org]

7. Morpholine synthesis [organic-chemistry.org]

8. chemrxiv.org [chemrxiv.org]

9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the
synthesis of biological active compounds [beilstein-journals.org]

11. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]

12. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-
RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Support Center: Optimization of Morpholine
Derivative Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596797/docs#technical-support-center-optimization-
of-morpholine-derivative-synthesis]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/jm100311k
https://www.benchchem.com/product/b596797?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pdf.benchchem.com/1218/Optimizing_reaction_conditions_for_the_synthesis_of_morpholine_derivatives.pdf
https://www.reddit.com/r/chemistry/comments/6g3p1f/challenging_reductive_amination/
https://pubmed.ncbi.nlm.nih.gov/40781508/
https://pubmed.ncbi.nlm.nih.gov/40781508/
https://www.researchgate.net/figure/N-arylation-of-Morpholine-with-PdOAc-2-in-the-Presence-of-Anchored-Phosphines_tbl2_233587174
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66d0b2a2a4e53c48760af948/original/green-synthesis-of-morpholines-via-selective-monoalkylation-of-amines.pdf
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://chemrxiv.org/engage/chemrxiv/article-details/66da021612ff75c3a183c262
https://pubmed.ncbi.nlm.nih.gov/32744921/
https://pubmed.ncbi.nlm.nih.gov/32744921/
https://www.beilstein-journals.org/bjoc/articles/7/10
https://www.beilstein-journals.org/bjoc/articles/7/10
https://www.mdpi.com/1420-3049/25/2/414
https://pmc.ncbi.nlm.nih.gov/articles/PMC3423582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3423582/
https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
https://www.benchchem.com/product/b596797/docs#technical-support-center-optimization-of-morpholine-derivative-synthesis
https://www.benchchem.com/product/b596797/docs#technical-support-center-optimization-of-morpholine-derivative-synthesis
https://www.benchchem.com/product/b596797/docs#technical-support-center-optimization-of-morpholine-derivative-synthesis
https://www.benchchem.com/product/b596797/docs#technical-support-center-optimization-of-morpholine-derivative-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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